molecular formula C16H14O5 B1254408 3-Methylnaringenin

3-Methylnaringenin

Cat. No.: B1254408
M. Wt: 286.28 g/mol
InChI Key: GRHSSRUEUOYZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylnaringenin is a member of flavanones.
This compound is a natural product found in Streptomyces halstedii, Streptomyces graminofaciens, and Streptomyces with data available.

Scientific Research Applications

Anti-Inflammatory Effects

3-Methylnaringenin, a flavanone class of polyphenols, exhibits significant anti-inflammatory effects. In a study by Soromou et al. (2012), 7-O-Methylnaringenin, extracted from Rhododendron speciferum, was found to downregulate inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin (IL-6), and interleukin (IL-1β) in lipopolysaccharide-stimulated RAW 264.7 macrophages. This modulation of inflammatory responses is achieved through the inhibition of NF-қB, ERK1/2, and JNK/MAPKs activation pathways (Soromou et al., 2012).

Antimalarial Activity

Research indicates that this compound derivatives demonstrate potential in treating malaria. Ahmed et al. (2001) isolated 7-O-Methylnaringenin from Rhus retinorrhoea, which exhibited moderate antimalarial activity against Plasmodium falciparum (W2 Clone) and weak activity against another clone (P. falciparum D6 Clone), without displaying cytotoxicity (Ahmed et al., 2001).

Antimicrobial and Antioxidant Properties

This compound derivatives have been identified with potential antimicrobial and antioxidant activities. For example, Min et al. (2008) found that certain derivatives of this compound isolated from Cleistocalyx operculatus buds showed notable radical scavenging activity (Min et al., 2008).

Cancer Research

Studies have explored the role of this compound derivatives in cancer treatment. Zhang Lin (2010) synthesized methylnaringenin derivatives to study their anti-tumor activities. The study concluded that some derivatives did not exhibit significant anti-tumor activity (Zhang Lin, 2010). In contrast, Zhao et al. (2019) reported that naringenin, a related compound, inhibited the migration of breast cancer cells and induced apoptosis, suggesting potential therapeutic applications in cancer treatment (Zhao et al., 2019).

Metabolic Studies

Silberberg et al. (2006) conducted a study on flavanone metabolism, which included this compound derivatives. The study observed different metabolic behaviors in healthy and tumor-bearing rats, providing insights into the bioavailability and metabolism of these compounds in different physiological conditions (Silberberg et al., 2006).

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3

InChI Key

GRHSSRUEUOYZIV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Synonyms

2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone
BE 14348B
BE 14348C
BE-14348B
BE-14348C
WS 7528
WS-7528

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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